Tetramethyl-d12-ammonium bromide is a deuterated quaternary ammonium salt with the chemical formula . This compound is notable for its applications in various scientific fields, particularly in organic synthesis and biochemical research. Its unique properties arise from the incorporation of deuterium, a stable isotope of hydrogen, which alters its physical and chemical behavior compared to its non-deuterated counterparts.
The synthesis of tetramethyl-d12-ammonium bromide typically involves the following steps:
Tetramethyl-d12-ammonium bromide has a tetrahedral molecular geometry typical of quaternary ammonium compounds. The presence of four deuterated methyl groups attached to the nitrogen atom contributes to its unique isotopic labeling.
Tetramethyl-d12-ammonium bromide participates in several types of chemical reactions:
Tetramethyl-d12-ammonium bromide acts primarily as a phase-transfer catalyst. Its mechanism involves facilitating the transfer of reactants across immiscible phases (e.g., organic and aqueous layers) by forming ion pairs with reactants.
Tetramethyl-d12-ammonium bromide has diverse applications across several scientific fields:
The synthesis of deuterium-labeled quaternary ammonium salts, particularly tetramethyl-d12-ammonium bromide (C4D12NBr), requires specialized methodologies to ensure isotopic integrity and chemical purity. These compounds serve as critical tools in NMR spectroscopy, mass spectrometry, and metabolic research where isotopic labeling enables precise molecular tracking without altering chemical behavior. The synthetic pathways must address challenges specific to deuterium incorporation, counterion integration, and scalability while maintaining the stringent purity standards required for research applications.
Deuterium incorporation into tetramethylammonium frameworks primarily occurs through two approaches: direct quaternization using deuterated precursors or isotopic exchange on pre-formed ions. The most efficient and widely adopted method involves reacting fully deuterated methyl halides (e.g., CD₃Br) with non-deuterated trimethylamine under anhydrous conditions:
CD₃Br + N(CH₃)₃ → (CD₃)₄N⁺Br⁻
This route capitalizes on the high reactivity of methyl halides in nucleophilic substitution reactions. According to synthetic patent data, the reaction proceeds in ethanol solvent at controlled temperatures, with monobromethane-d₃ (CD₃Br) and trimethylamine in a 1:2 molar ratio yielding the highest conversion rates [4]. The isotopic purity of the final product (typically 98–99 atom % D) depends critically on the isotopic enrichment of the methyl bromide precursor [1] [2].
Solvent influence significantly impacts deuteration efficiency. Polar protic solvents like ethanol enhance reaction kinetics but may promote proton-deuterium exchange if trace water is present. Patent CN102020571A specifies anhydrous ethanol as optimal, achieving >95% isotopic retention during synthesis [4]. Alternative methods using deuterated solvents (e.g., CD₃OD) further minimize back-exchange but substantially increase production costs.
Table 1: Comparison of Deuterium Incorporation Methods
Method | Precursors | Isotopic Purity (atom % D) | Key Advantage |
---|---|---|---|
Direct Quaternization | CD₃Br + N(CH₃)₃ | 98–99% [1] [2] | High yield, scalable |
Catalytic H/D Exchange | (CH₃)₄NBr + D₂O | <90% [6] | Lower precursor cost |
Grignard Pathway | CD₃MgBr + (CH₃)₃N | >99% [7] | Exceptional purity, no halides |
Achieving high-purity bromide integration in tetramethyl-d12-ammonium bromide necessitates precise crystallization control and counterion exchange strategies. The quaternization reaction inherently yields the bromide salt when CD₃Br is employed. However, residual halides (e.g., Cl⁻ from impurity exchange) or solvent inclusions can compromise chemical purity.
Recrystallization refinement using ethyl acetate effectively isolates the product. Patent CN102020571A details post-synthesis treatment: Crude product is refluxed in ethyl acetate (1.5:2 weight ratio relative to initial monobromethane), cooled for crystallization, and vacuum-dried at 50°C. This step removes ethanol residues and unreacted trimethylamine while enhancing bromide stoichiometry [4]. The method achieves ≥98% chemical purity, as confirmed by supplier specifications [2] [8].
Counterion validation relies on analytical techniques including ion chromatography and mass shift analysis. Suppliers report mass specifications of m/z 166.12 for C4D12N⁺ (vs. 74.12 for non-deuterated cation), confirming bromide integration (MW: 166.12 g/mol corresponds to C4D12NBr) [3] [7]. Bromide content is further verified via argentometric titration or ion-pair chromatography to ensure stoichiometric 1:1 cation-anion ratios.
Table 2: Purification Techniques for Bromide Integration
Technique | Conditions | Purity Outcome | Limitation |
---|---|---|---|
Ethyl Acetate Reflux | Reflux 0.5 hr, 50°C drying [4] | >98% chemical purity | Moderate yield loss (~15%) |
Anti-Solvent Addition | Acetonitrile/ether precipitation | 97–99% [5] | Solvent trace retention |
Ion-Exchange Resin | Anion-exchange column post-synthesis | >99% anion purity [8] | High water volume, slow |
Scaling tetramethyl-d12-ammonium bromide synthesis introduces multi-faceted challenges in isotopic consistency, purification efficiency, and cost management. The limited availability and high cost of deuterated precursors (e.g., CD₃Br at ~$2,000/g) necessitate high-yield reactions to remain economically viable [3] [7].
Reaction scaling complications arise from heat management during quaternization. The exothermic reaction between CD₃Br and trimethylamine requires precise cooling in large batches to prevent thermal degradation. Patent data indicates that ethanol solvent ratios must increase from 1:1 to 1:1.5 (monobromethane:ethanol) at >200g scale to mitigate viscosity-induced overheating [4]. Additionally, maintaining anhydrous conditions becomes progressively harder in larger reactors, risking proton contamination and isotopic dilution below 98 atom % D [1].
Purification bottlenecks emerge during crystallization. Industrial-scale ethyl acetate reflux faces solvent recovery challenges, with ~20% solvent loss per batch impacting sustainability and cost. Suppliers address this via closed-loop filtration systems, though yields remain lower (65–70%) compared to non-deuterated analogues (>85%) [2]. Consistent particle size distribution is another concern, as micronization can induce static charges that complicate handling.
Table 3: Scalability Parameters and Mitigation Strategies
Challenge | Lab Scale (5g) | Pilot Scale (500g) | Mitigation Strategy |
---|---|---|---|
Precursor Cost | ~$10,000/batch | ~$500,000/batch | Precursor recycling from mother liquor |
Isotopic Purity Variance | ±0.2% | ±1.5% [1] | In-process FTIR monitoring |
Crystallization Yield | 85–90% | 65–70% [4] | Gradient cooling protocols |
Production Lead Time | 2–3 days | 4–8 weeks [3] | Parallel micro-reactor arrays |
Supply chain constraints further limit scalability. Suppliers like Sigma-Aldrich and LGC Standards offer packaging "on demand" due to shelf-life sensitivity [1] [2], while MedChemExpress cites synthesis lead times of >4 months for gram quantities [3]. These delays reflect the complexity of maintaining 99 atom % D while scaling crystallizations beyond kilogram levels.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3